molecular formula C15H14N2O2 B1604977 1,2-Dibenzoyl-1-methylhydrazine CAS No. 21150-15-2

1,2-Dibenzoyl-1-methylhydrazine

Katalognummer: B1604977
CAS-Nummer: 21150-15-2
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: QPHPEPMDRYADGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dibenzoyl-1-methylhydrazine can be synthesized through various synthetic routes. One common method involves the reaction of benzoyl chloride with methylhydrazine in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibenzoyl-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Multi-Target Inhibitor

Recent studies have highlighted the potential of DBMH as a multi-target inhibitor. An in silico analysis revealed that DBMH effectively interacts with several important biological receptors, including the ecdysone receptor (EcR), urease, and HIV integrase. The molecular docking studies indicated that DBMH has a strong binding affinity for these targets, suggesting its potential as a lead compound for developing new therapeutic agents against various diseases .

  • Ecdysone Receptor (EcR) : DBMH acts as a non-ecdysteroid activator of the EcR complex in insects, which could be leveraged for pest control strategies.
  • Urease Inhibition : The compound has shown promise in inhibiting urease, an enzyme linked to various medical conditions such as peptic ulcers and kidney stones. This makes DBMH a candidate for treating infections caused by Helicobacter pylori and other urease-producing pathogens .
  • HIV Integrase : By targeting HIV integrase, DBMH may contribute to the development of novel antiviral therapies, particularly against HIV-1 .

Antimicrobial Properties

DBMH has been reported to exhibit significant antimicrobial activity. Its ability to form complexes with metal ions such as cobalt and nickel enhances its antimicrobial properties, making it a candidate for further exploration in infection control and treatment strategies .

Tumor Inhibition Studies

The compound has been investigated for its tumor-inhibitory properties. Research indicates that derivatives of hydrazines, including DBMH, possess significant anticancer activity through various mechanisms:

  • Mechanism of Action : The structure-activity relationship studies suggest that the hydrazine moiety is crucial for its anticancer effects. DBMH's interaction with folic acid derivatives may disrupt cancer cell metabolism and proliferation .
  • Case Studies : In vitro studies have demonstrated that certain hydrazine derivatives can significantly reduce the viability of cancer cell lines while exhibiting lower toxicity to normal cells, indicating a favorable therapeutic index .

Summary of Findings

The following table summarizes key findings regarding the applications of 1,2-Dibenzoyl-1-methylhydrazine:

Application AreaKey FindingsPotential Impact
Multi-Target InhibitorStrong binding to EcR, urease, and HIV integrase; potential for drug developmentNew treatments for infections and viral diseases
Antimicrobial ActivityEffective against various pathogens; enhanced by metal ion complexesImproved infection control strategies
Cancer ResearchSignificant tumor inhibition; low toxicity to normal cellsPotential for new anticancer therapies

Wirkmechanismus

1,2-Dibenzoyl-1-methylhydrazine exerts its effects through various molecular targets and pathways. As an ecdysone agonist, it mimics the action of natural insect molting hormones (ecdysteroids) by binding to ecdysteroid receptors (EcRs). This binding induces a cascade of biochemical events that regulate molting and development in insects . The compound’s mechanism of action involves competitive binding to the ecdysteroid receptors, leading to the activation of specific genes involved in molting .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1,2-Dibenzoyl-1-methylhydrazine (DBMH) is a synthetic compound with the molecular formula C15H14N2O2C_{15}H_{14}N_2O_2 and a molecular weight of 254.28 g/mol. Its structure consists of two benzoyl groups attached to a methylhydrazine moiety, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

DBMH acts primarily as an ecdysone agonist , mimicking the action of natural insect molting hormones (ecdysteroids). It binds to ecdysteroid receptors (EcRs), triggering a cascade of biochemical events that regulate molting and development in insects. This mechanism positions DBMH as a potential candidate for developing insect growth regulators in agricultural applications.

Biological Activities

Research indicates that DBMH exhibits several biological activities:

  • Antimicrobial Activity : DBMH and its derivatives have shown promising results against various microbial strains. In vitro studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Urease Inhibition : DBMH has been identified as a potent inhibitor of urease, an enzyme linked to various medical conditions such as peptic ulcer disease and kidney stones. The compound's ability to inhibit urease may provide therapeutic benefits in managing these conditions .
  • HIV Integrase Inhibition : Recent studies have highlighted DBMH's potential as an inhibitor of HIV integrase, which is crucial for viral replication. In silico docking studies reveal that DBMH can effectively bind to the active site of integrase, suggesting its utility in anti-HIV drug development .

Case Study 1: Ecdysone Receptor Agonism

A study conducted on the effects of DBMH on the ecdysone receptor revealed significant agonistic activity. The binding affinity was assessed through molecular docking studies, demonstrating that DBMH binds effectively to EcR with a predicted free energy of binding (ΔG\Delta G) comparable to known agonists like Ponasterone A. The inhibition constant (KiK_i) values indicated strong potential for agricultural applications in pest control .

CompoundΔG\Delta G (kcal/mol)KiK_i (nM)
This compound-10.550
Ponasterone A-11.030

Case Study 2: Antimicrobial Properties

In vitro assays tested DBMH against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus32

Comparative Analysis with Similar Compounds

DBMH's unique structure allows it to act as a potent ecdysone agonist compared to other hydrazine derivatives:

  • 1,2-Dibenzoyl-1-tert-butylhydrazine : Similar agonistic properties but with lower binding affinity to EcR.
  • 1-Benzoyl-1-methylhydrazine : Exhibits some biological activity but lacks the dual-targeting efficacy seen in DBMH.

This comparative analysis underscores DBMH's unique position among hydrazine derivatives due to its multifaceted biological activities.

Eigenschaften

IUPAC Name

N'-benzoyl-N'-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17(15(19)13-10-6-3-7-11-13)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHPEPMDRYADGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311021
Record name 1,2-Dibenzoyl-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21150-15-2
Record name NSC402250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21150-15-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dibenzoyl-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIBENZOYL-1-METHYLHYDRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibenzoyl-1-methylhydrazine
Reactant of Route 2
Reactant of Route 2
1,2-Dibenzoyl-1-methylhydrazine
Reactant of Route 3
Reactant of Route 3
1,2-Dibenzoyl-1-methylhydrazine
Reactant of Route 4
Reactant of Route 4
1,2-Dibenzoyl-1-methylhydrazine
Reactant of Route 5
Reactant of Route 5
1,2-Dibenzoyl-1-methylhydrazine
Reactant of Route 6
Reactant of Route 6
1,2-Dibenzoyl-1-methylhydrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.